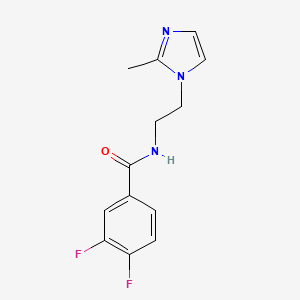

3,4-difluoro-N-(2-(2-metil-1H-imidazol-1-il)etil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group substituted with two fluorine atoms and an imidazole ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is recognized for its role as an imidazole derivative, which is a class of compounds known for their diverse biological activities. Imidazole derivatives are often involved in the development of drugs targeting various diseases, including cancer and infections. The incorporation of fluorine atoms in the structure enhances metabolic stability and lipophilicity, which are desirable properties in drug design.

Anticancer Activity

Research indicates that compounds similar to 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide exhibit anticancer properties. For instance, studies on related imidazole derivatives have shown effectiveness against human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation . The structural modifications that include difluorination can lead to improved binding affinities and selectivity towards cancerous cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can be achieved through established methods for creating imidazole derivatives. The SAR studies are crucial for understanding how variations in the chemical structure influence biological activity.

Synthetic Pathways

The synthesis typically involves:

- Step 1: Formation of the imidazole ring through condensation reactions.

- Step 2: Introduction of the difluoro group via electrophilic fluorination.

- Step 3: Coupling with benzamide derivatives to obtain the final product.

These synthetic strategies allow for the exploration of various derivatives that may enhance biological activity or reduce toxicity.

Therapeutic Applications

Given its structural characteristics, 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide shows promise in several therapeutic areas:

Antimicrobial Properties

Studies on related compounds have demonstrated antimicrobial activity against various pathogens. The imidazole moiety is known to interact with microbial enzymes, potentially inhibiting their function and leading to cell death .

Anticonvulsant Effects

Research into thiazole-bearing molecules has indicated that similar structures can exhibit anticonvulsant effects. The presence of electron-withdrawing groups like fluorine may enhance these effects by modulating the pharmacokinetic properties of the compounds .

Case Studies and Research Findings

Several studies have documented the effectiveness of imidazole derivatives in clinical settings:

Mecanismo De Acción

Target of Action

The primary targets of the compound “3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” are currently unknown. Imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Imidazole derivatives are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The affected pathways and their downstream effects would depend on the compound’s primary targets and mode of action, which are currently unknown.

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Imidazole derivatives, which this compound is a part of, are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The fluorination of the benzene ring is achieved using reagents such as Selectfluor or Deoxo-Fluor. The imidazole ring is then introduced through a nucleophilic substitution reaction with 2-methylimidazole.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles, depending on the desired substitution

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted benzene derivatives

Comparación Con Compuestos Similares

3,4-Difluoro-N-(2-(1H-imidazol-1-yl)ethyl)benzamide

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzene

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzoic acid

Uniqueness: 3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide stands out due to its specific substitution pattern and the presence of the imidazole ring, which imparts unique chemical and biological properties compared to its analogs.

Actividad Biológica

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, with the CAS number 1334376-13-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃F₂N₃O

- Molecular Weight : 265.26 g/mol

- Structure : The compound features a benzamide core with difluoromethyl and imidazole substituents that may influence its biological interactions.

Biological Activity Overview

The biological activity of 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide primarily revolves around its potential as an antiviral and anticancer agent. Research indicates that compounds containing imidazole rings often exhibit significant biological activities due to their ability to interact with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives. For instance, compounds similar to 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide have shown efficacy against several viral strains, including those responsible for hepatitis and influenza. The proposed mechanism involves the inhibition of viral replication through interference with essential viral enzymes such as IMP dehydrogenase (IMPDH), which is critical for nucleotide biosynthesis in viruses .

Anticancer Activity

The compound's structural features suggest it may also possess anticancer properties. Studies on related benzamide derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of the difluoromethyl group is believed to enhance binding affinity to target proteins involved in cancer progression .

The exact mechanisms by which 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.

- Modulation of Signaling Pathways : The interaction with specific receptors or proteins may alter signaling pathways associated with cell survival and proliferation.

Data Table: Biological Activity Summary

Case Studies

- Antiviral Efficacy : A study evaluating a series of imidazole derivatives found that certain modifications led to enhanced antiviral activity against DENV (Dengue virus), suggesting a promising direction for further research into 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide .

- Cancer Cell Studies : In vitro studies on benzamide derivatives indicated that they could effectively reduce cell viability in various cancer cell lines at micromolar concentrations, supporting their potential as therapeutic agents .

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)10-2-3-11(14)12(15)8-10/h2-4,6,8H,5,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFDILYHKYDURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.